Product packaging for Carbocromen(Cat. No.:CAS No. 804-10-4)

Carbocromen

Cat. No.: B1198780
CAS No.: 804-10-4
M. Wt: 361.4 g/mol
InChI Key: KLOIYEQEVSIOOO-UHFFFAOYSA-N
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Description

Carbocromen is a member of coumarins.
This compound was marketed for use in Germany as a vasodilator, however, it has been discontinued due to the risk of arrhythmia development.
A coronary vasodilator agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H27NO5 B1198780 Carbocromen CAS No. 804-10-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[3-[2-(diethylamino)ethyl]-4-methyl-2-oxochromen-7-yl]oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO5/c1-5-21(6-2)11-10-17-14(4)16-9-8-15(12-18(16)26-20(17)23)25-13-19(22)24-7-3/h8-9,12H,5-7,10-11,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOIYEQEVSIOOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC1=C(C2=C(C=C(C=C2)OCC(=O)OCC)OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

655-35-6 (hydrochloride)
Record name Carbocromen [INN]
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DSSTOX Substance ID

DTXSID60230301
Record name Carbocromen
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Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

804-10-4
Record name Chromonar
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Record name Carbocromen [INN]
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Record name Carbocromen
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Record name Carbocromen
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Record name Carbocromen
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Record name CHROMONAR
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Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of Carbocromen Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a powerful, non-destructive technique for determining the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Characterization

One-dimensional ¹H and ¹³C NMR spectroscopy are fundamental tools for the initial structural assessment of Carbocromen analogues. The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), and the number of neighboring protons (spin-spin splitting). Similarly, the ¹³C NMR spectrum indicates the number of unique carbon atoms and their functional group identity.

Due to the absence of publicly available, experimentally-derived NMR data specifically for this compound, a detailed analysis with specific chemical shifts and coupling constants cannot be presented. However, a hypothetical data table based on the known structure of this compound is provided below to illustrate the expected resonances.

Hypothetical ¹H NMR Data for this compound

Proton Assignment Hypothetical Chemical Shift (δ) ppm Multiplicity Integration
Aromatic CH 6.8 - 7.5 m 3H
O-CH₂-C=O 4.7 s 2H
O-CH₂-CH₃ 4.2 q 2H
N-(CH₂-CH₃)₂ 3.0 q 4H
Ar-CH₂ 2.8 t 2H
N-CH₂ 2.7 t 2H
Ar-CH₃ 2.4 s 3H
O-CH₂-CH₃ 1.3 t 3H

Hypothetical ¹³C NMR Data for this compound

Carbon Assignment Hypothetical Chemical Shift (δ) ppm
C=O (ester) 168
C=O (coumarin) 162
Aromatic C-O 160
Aromatic C 110 - 155
O-CH₂-C=O 65
O-CH₂-CH₃ 61
N-CH₂ 52
N-CH₂ 48
Ar-CH₂ 25
Ar-CH₃ 18
O-CH₂-CH₃ 14

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To establish the precise connectivity of the atoms within this compound analogues, two-dimensional (2D) NMR experiments are indispensable.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in a COSY spectrum would confirm the connectivity within the ethyl groups of the diethylamino and ester moieties, as well as the ethyl side chain attached to the coumarin (B35378) ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of directly attached carbon atoms. drugbank.com This is crucial for definitively assigning the carbon signals based on the more easily interpreted proton spectrum. For instance, the proton signal at a hypothetical 4.7 ppm would show a correlation to the carbon signal at 65 ppm, confirming the O-CH₂-C=O group.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). columbia.edu This technique is instrumental in piecing together the entire molecular skeleton. For example, HMBC correlations would be expected from the aromatic protons to the carbonyl carbons and the carbons of the attached side chains, confirming their substitution pattern on the coumarin core.

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. nih.gov For this compound (C₂₀H₂₇NO₅), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.

Theoretical Exact Mass for this compound

Molecular Formula Ion Theoretical Exact Mass (m/z)

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision with an inert gas, and the analysis of the resulting fragment ions. nih.gov The fragmentation pattern is often characteristic of a particular molecular structure and can be used to confirm the identity of a compound or to elucidate the structure of an unknown. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the ester and diethylaminoethyl side chains. The observation of fragment ions corresponding to the loss of these groups would provide further structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS) Integration

Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. researchgate.net In the analysis of this compound analogues, LC-MS allows for the separation of the compound of interest from impurities or other components in a mixture before it is introduced into the mass spectrometer for analysis. This is particularly useful for the analysis of complex samples and for quantitative studies. An LC-MS/MS method would be the gold standard for the sensitive and selective detection and quantification of this compound in various matrices.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy are powerful non-destructive techniques that probe the energy levels of molecules. Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, investigates the vibrational transitions of molecules, providing a fingerprint of the functional groups present. Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, examines the electronic transitions between molecular orbitals, offering information about the chromophoric systems within the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the various functional groups present in this compound analogues. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational modes of specific bonds within the molecule. The core structure of this compound, a substituted coumarin, features several key functional groups that can be identified through their distinct IR absorptions.

The most prominent features in the IR spectrum of coumarin derivatives are the strong absorption bands associated with the carbonyl (C=O) groups. In this compound analogues, two distinct carbonyl stretching vibrations are expected: one for the α,β-unsaturated lactone ring and another for the ester group at the 7-position. The lactone C=O stretching vibration typically appears in the region of 1700-1740 cm⁻¹. For instance, in various 3-substituted coumarin-3-carboxylic acid esters, sharp bands around 1700 cm⁻¹ and 1740 cm⁻¹ are characteristic of the carbonyl groups. researchgate.net The exact position of this band can be influenced by the substituents on the coumarin ring. The ester carbonyl stretching vibration from the ethoxycarbonylmethoxy group at the 7-position is also expected to absorb in a similar region, typically between 1735 and 1750 cm⁻¹.

The aromatic C=C stretching vibrations of the benzene (B151609) ring fused to the pyrone moiety typically give rise to a series of bands in the 1450-1620 cm⁻¹ region. researchgate.net Furthermore, the C-O stretching vibrations of the ether linkage in the 7-substituent and the lactone ring will produce strong bands in the fingerprint region, generally between 1000 and 1300 cm⁻¹. The presence of the diethylaminoethyl group at the 3-position would be indicated by C-N stretching vibrations, although these can be weaker and harder to assign definitively. The C-H stretching vibrations of the aromatic ring and the aliphatic chains are expected to appear above and below 3000 cm⁻¹, respectively. Specifically, aromatic C-H stretches are typically found in the 3000-3100 cm⁻¹ range, while aliphatic C-H stretches from the methyl and ethyl groups occur in the 2850-2960 cm⁻¹ region. researchgate.net

A detailed analysis of the IR spectra of synthesized coumarin derivatives provides further insight. For example, a study on 7-hydroxy-4-methyl coumarin showed a characteristic carbonyl (C=O) group absorption at 1705-1725 cm⁻¹ and an alkene double bond (C=C) absorption at 1620-1680 cm⁻¹. researchgate.net Another investigation into hydroxyl-substituted-4-chloromethylcoumarin derivatives reported C=O stretching absorptions in the range of 1652-1695 cm⁻¹. arkat-usa.org For 7-alkoxy-appended coumarin derivatives, the IR spectra revealed characteristic bands for the C=O groups of the ester and lactone moieties. For instance, ethyl 7-octadecyloxy-2-oxo-2H-chromene-3-carboxylate displayed strong absorptions at 1758 cm⁻¹ and 1624 cm⁻¹. nih.gov

Table 1: Characteristic Infrared Absorption Bands for Functional Groups in this compound Analogues

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)
Lactone CarbonylC=O Stretch1700 - 1740
Ester CarbonylC=O Stretch1735 - 1750
Aromatic RingC=C Stretch1450 - 1620
Ether LinkageC-O Stretch1000 - 1300
Aromatic C-HC-H Stretch3000 - 3100
Aliphatic C-HC-H Stretch2850 - 2960

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic structure and conjugation within this compound analogues. The coumarin scaffold itself is a significant chromophore, a part of the molecule responsible for absorbing UV or visible light. The absorption of UV-Vis radiation promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The wavelength of maximum absorption (λmax) is influenced by the extent of conjugation and the presence of auxochromes (substituents that modify the absorption of a chromophore).

The UV-Vis spectra of coumarin derivatives typically exhibit two main absorption bands. These bands arise from π→π* electronic transitions within the aromatic system. The position and intensity of these bands are highly sensitive to the nature and position of substituents on the coumarin ring. For instance, electron-donating groups, such as the alkoxy group at the 7-position in this compound, can cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. This is due to the extension of the conjugated system through resonance.

Research on various coumarin derivatives has demonstrated these effects. A study on 4-hydroxy-7-methoxycoumarin derivatives showed that substitution at the 3-position with an ethyl furoate or a benzo-1,4-dioxanyl group resulted in a strong red shift of both the absorption and emission spectra compared to the unsubstituted analogue. Similarly, the introduction of heteroatom electron-donating substituents at the 6-position of coumarin ketoxime esters led to a significant redshift in their UV-Vis absorption. nih.gov The UV-Vis spectrum of 7-hydroxy-4-methyl coumarin displayed maximum wavelengths at 218.5 nm and 323 nm, corresponding to the lactone carbonyl and cinnamoyl chromophores, respectively. researchgate.net

In the case of this compound analogues, the core coumarin structure with the 4-methyl group and the 7-ethoxycarbonylmethoxy substituent forms the primary chromophore. The diethylaminoethyl group at the 3-position can also influence the electronic transitions. The UV-Vis spectrum is therefore expected to show characteristic absorptions in the UV region, likely with λmax values influenced by the specific substitution pattern. Analysis of 7-alkoxy-appended coumarin derivatives revealed that these compounds exhibit strong absorption in the UV region, with λmax values around 350-375 nm for derivatives with an ester functional group. nih.gov

Table 2: Expected UV-Visible Absorption Maxima for this compound Analogues based on Related Coumarin Derivatives

Compound TypeKey SubstituentsExpected λmax Range (nm)Type of Transition
7-Alkoxy-coumarin-3-carboxylates7-alkoxy, 3-ester350 - 375π→π
7-Hydroxy-4-methyl-coumarin7-hydroxy, 4-methyl~323π→π
3-Substituted-4-hydroxy-7-methoxycoumarins3-aryl/heteroaryl, 4-hydroxy, 7-methoxyRed-shifted compared to unsubstitutedπ→π*

Electron Spin Resonance (ESR) Spectroscopy in Mechanistic Investigations

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a highly sensitive technique for the detection and characterization of species with unpaired electrons, such as free radicals. In the context of this compound analogues, ESR spectroscopy can be a powerful tool for investigating reaction mechanisms, particularly those involving radical intermediates. For example, metabolic activation or degradation pathways of these compounds might proceed through radical species.

The principle of ESR is based on the absorption of microwave radiation by an unpaired electron in the presence of a strong magnetic field. The resulting spectrum provides information about the electronic structure and the local environment of the radical. The g-factor, hyperfine coupling constants, and line shape of the ESR signal are characteristic parameters that can help in the identification of the radical species.

These studies demonstrate the utility of ESR in elucidating the formation and structure of radical species in coumarin systems. By analogy, ESR spectroscopy could be employed to investigate potential radical-mediated reactions of this compound analogues, such as oxidative metabolism or photochemical degradation. The identification of specific radical intermediates would provide crucial mechanistic details about these processes. For instance, if a reaction involving a this compound analogue is suspected to proceed via a radical mechanism, ESR, in conjunction with techniques like spin trapping, could be used to detect and characterize the transient radical species, thereby confirming the proposed mechanism.

Table 3: Potential Applications of ESR Spectroscopy in the Study of this compound Analogues

Area of InvestigationPotential Radical SpeciesInformation Obtainable from ESR
Oxidative MetabolismPhenoxy radicals, carbon-centered radicalsIdentification of radical intermediates, elucidation of metabolic pathways
Photochemical DegradationExcited triplet states, radical ionsCharacterization of photo-excited species, understanding of degradation mechanisms
Reaction with Reactive Oxygen Species (ROS)Coumarin-derived radicalsElucidation of antioxidant or pro-oxidant mechanisms

Molecular and Cellular Mechanisms of Action of Carbocromen

Enzymatic Interaction Profiles

Phosphodiesterase (PDE) Isoform Specificity and Inhibition Kinetics

Carbocromen functions as a phosphodiesterase (PDE) inhibitor researchgate.netcardiorepair.com. Phosphodiesterases constitute a superfamily of enzymes responsible for hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thereby regulating the levels of these crucial second messengers within cells nih.govmhmedical.comfrontiersin.org. The inhibition of PDEs by this compound leads to an increase in intracellular cyclic nucleotide concentrations, amplifying their downstream actions mhmedical.com.

While PDEs are a diverse group comprising at least 11 isoenzymes and over 50 isoforms, with varying specificities for cAMP and cGMP hydrolysis (e.g., PDE4, 7, and 8 primarily hydrolyze cAMP, while PDE5, 6, and 9 specifically hydrolyze cGMP) nih.govfrontiersin.org, detailed data on the specific PDE isoform selectivity and quantitative inhibition kinetics (such as IC50 or Ki values for particular isoforms) of this compound are not extensively documented in readily available research. However, its general classification as a PDE inhibitor underscores its role in modulating cyclic nucleotide metabolism.

Adenosine Triphosphatase (ATPase) Modulation and Energetic Implications

Studies have investigated the influence of this compound on adenosine triphosphatase (ATPase) activity, particularly on oligomycin-sensitive (OS)-ATPase in bovine heart mitochondria nih.gov. Electron spin resonance (ESR) studies revealed a concentration-dependent increase in the mobile parts of the spectra in the presence of this compound (20-40 µmol/l) in bovine heart mitochondrial OS-ATPase nih.gov.

Furthermore, investigations into ATPase activities indicated a substrate inhibition effect starting from ATP concentrations of approximately 2.85 mmol nih.gov. A proposed hypothesis suggests that at high substrate concentrations, this compound may reduce ATPase activity. This modulation is considered potentially beneficial in myocardial ischemic disease, where elevated ATPase activity could have detrimental consequences nih.gov.

This compound has also been observed to increase the lethal dose (LD100) of cardiac glycosides like digoxin (B3395198) (+50%) and ouabain (B1677812) (+60%), and it significantly delays the onset of arrhythmias without affecting the positive inotropic effect of digoxin researchgate.net. These observations imply a potential membrane-related effect, possibly linked to its ATPase modulation, which contributes to an improved therapeutic window for these cardiac agents researchgate.net.

Interactions with Other Cellular Enzymes

Beyond its effects on phosphodiesterases and ATPases, this compound has been explored for interactions with other cellular enzymes. In molecular docking simulations, this compound demonstrated relatively stable complex formation with the SARS-CoV-2 main protease (Mpro), exhibiting an energy score of -7.01 researchgate.netpensoft.netresearchgate.net. These in silico findings suggest an interaction with the CYS 145 residue within the active site of Mpro researchgate.netpensoft.net.

Intracellular Signaling Pathway Modulation

Cyclic Adenosine Monophosphate (cAMP) Pathway Modulation

A primary mechanism through which this compound exerts its cellular effects is by modulating the cyclic adenosine monophosphate (cAMP) pathway. As a phosphodiesterase inhibitor, this compound has been shown to increase the cAMP content in rat heart tissue by up to 30% researchgate.netcardiorepair.com.

cAMP acts as a vital second messenger in numerous intracellular signal transduction processes, relaying signals from extracellular stimuli to intracellular targets wikipedia.orgbmglabtech.comnih.govwikipedia.org. Phosphodiesterases typically hydrolyze cAMP to its inactive form, 5'-AMP, thereby terminating the signaling cascade nih.govmhmedical.comnih.gov. By inhibiting this hydrolysis, this compound leads to sustained elevation of intracellular cAMP levels, consequently amplifying the physiological responses mediated by this pathway mhmedical.com.

Investigation of Downstream Signaling Cascades

The increase in intracellular cAMP levels induced by this compound triggers a cascade of downstream signaling events. Elevated cAMP primarily leads to the activation of Protein Kinase A (PKA), also known as cAMP-dependent protein kinase bmglabtech.comnih.govwikipedia.org. Once activated, PKA phosphorylates a diverse array of serine and threonine residues on various substrate proteins, initiating a broad spectrum of cellular responses nih.gov.

Key downstream effects influenced by the cAMP-PKA pathway include the regulation of enzyme activities, modulation of ion channels, and control of gene transcription wikipedia.orgbmglabtech.comnih.govwikipedia.orgnih.gov. A notable example is the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor that, upon phosphorylation by PKA, regulates the expression of target genes nih.govnih.gov.

Ion Channel and Receptor Modulation Studies (Excluding Whole Organism Electrophysiology)

This compound acts as a vasodilator, influencing various cellular processes to achieve its effects. wikipedia.orgiiab.mewikidoc.org

Effects on Cardiac Cellular Action Potentials in Isolated Preparations

This compound exhibits calcium channel blocking activity, which involves inhibiting the influx of calcium into smooth muscle and cardiac tissue. This action contributes to a reduction in the contractile force of blood vessels, leading to their relaxation and dilation. patsnap.commedkoo.com Furthermore, this compound has been reported to block ATP-sensitive potassium (K_ATP) channels in cardiac cells, potentially modifying cardiac electrophysiology. medkoo.com

Studies conducted on isolated heart preparations have provided insights into these effects. In isolated rat hearts, Chromonar (this compound) significantly reduced left ventricular pressure and heart rate in a dose-dependent manner, at concentrations ranging from 10 to 100 µM. This indicates negative inotropic and chronotropic effects. medkoo.com Research on isolated dog hearts demonstrated that this compound increased coronary flow. psu.edu Importantly, it decreased myocardial oxygen consumption by 18% to 36% in both empty beating and working hearts, an effect not accompanied by significant changes in heart rate or inotropy, suggesting a direct influence on myocardial oxygen metabolism. psu.edu

Table 1: Effects of this compound on Isolated Cardiac Preparations

ParameterObservation in Isolated Preparations (e.g., Rat/Dog Hearts)Reference
Calcium InfluxInhibited in smooth muscle and cardiac tissue patsnap.commedkoo.com
K_ATP ChannelsBlocked in cardiac cells medkoo.com
Left Ventricular PressureSignificantly reduced (10-100 µM) medkoo.com
Heart RateSignificantly reduced (10-100 µM) medkoo.com
Coronary FlowIncreased psu.edu
Myocardial Oxygen ConsumptionDecreased by 18-36% psu.edu

Ligand-Binding Studies with Identified Molecular Targets

A primary mechanism of action for this compound involves the inhibition of phosphodiesterase, an enzyme responsible for breaking down cyclic adenosine monophosphate (cAMP). ontosight.aincats.ioncats.io The resulting elevation of cAMP levels within heart and smooth muscle cells leads to the relaxation of smooth muscle and subsequent dilation of blood vessels. ontosight.ai Beyond its vasodilatory effects, this compound also exhibits anti-aggregatory properties by inhibiting platelet aggregation, which may contribute to its cardiovascular benefits. patsnap.com

Mitochondrial Bioenergetics and Membrane Dynamics

This compound's influence extends to the intricate processes of mitochondrial bioenergetics, affecting energy metabolism and membrane properties.

Influence on Mitochondrial Structure and Function

This compound plays a regulatory role in heart metabolism by favoring glucose as an energy source. It achieves this by inhibiting the oxidation of free fatty acids, particularly under ischemic conditions, thereby reducing the oxygen-wasting effect associated with fatty acid metabolism. psu.educardiorepair.comresearchgate.net

Impact on Oxidative Phosphorylation and ATP Production

This compound's metabolic effects include a reduction in myocardial oxygen consumption. In isolated dog hearts, it decreased myocardial oxygen consumption by 18% to 36%. psu.edu This is linked to its ability to shift substrate metabolism: this compound increases glucose uptake into heart tissue by 30% and inhibits palmitic acid uptake by up to 40%. cardiorepair.comresearchgate.net This re-prioritization towards glucose oxidation is considered more oxygen-efficient. cardiorepair.comresearchgate.net

In the context of ATP production, studies on bovine heart mitochondrial oligomycin-sensitive (OS)-ATPase showed that this compound led to a concentration-dependent increase in the mobile parts of the enzyme's spectra. At high substrate concentrations, this compound may decrease ATPase activity, a phenomenon hypothesized to be beneficial in myocardial ischemic disease where elevated ATPase activity can have detrimental consequences. nih.gov

Table 2: this compound's Effects on Myocardial Metabolism

Metabolic ParameterEffect of this compoundMagnitude/ContextReference
Myocardial Oxygen ConsumptionDecreased18-36% reduction in isolated dog hearts psu.educardiorepair.comresearchgate.net
Glucose UptakeIncreasedUp to 30% increase in heart tissue cardiorepair.comresearchgate.net
Palmitic Acid UptakeInhibitedUp to 40% inhibition cardiorepair.comresearchgate.net
Free Fatty Acid OxidationInhibitedFavors glucose as energy source under ischemia psu.educardiorepair.comresearchgate.net
Mitochondrial OS-ATPase ActivityMay decreaseAt high substrate concentrations, beneficial in ischemia nih.gov

Membrane Fluidity and Permeability Alterations

The electron spin resonance (ESR) studies on bovine heart mitochondria, which demonstrated a decrease in the mobility of a spin label in the presence of this compound (20–40 µmol/l), provide direct evidence of its influence on mitochondrial membrane dynamics. nih.gov This reduction in spin label mobility suggests an alteration, specifically a decrease, in the fluidity of the mitochondrial membrane. nih.gov

Preclinical Pharmacological Research on Carbocromen: in Vitro and Ex Vivo Investigations

Studies on Isolated Organ and Tissue Preparations

Isolated organ and tissue preparations, such as arterial strips and cardiac muscle, provide valuable insights into the direct effects of Carbocromen on cardiovascular function, free from systemic influences. psu.edu

Furthermore, this compound's mechanism of action involves an inhibitory effect on phosphodiesterase, which leads to the accumulation of cyclic 3',5'-adenosine monophosphate (cAMP) within cells. ncats.ioresearchgate.net Increased cAMP levels can contribute to vascular smooth muscle relaxation. researchgate.net Research indicates that this compound has a selective vasodilating action on coronary arteries, a characteristic not mediated by adenosine (B11128) or beta-adrenergic receptors. psu.edu

Studies on isolated cardiac muscle preparations have revealed the nuanced effects of this compound on myocardial contractility and metabolism. In isotonically shortening cat papillary muscle, this compound, at concentrations ranging from 1 to 30 µg/ml, demonstrated a slight increase in contraction amplitude. kup.at This positive inotropic effect was more pronounced at lower stimulation rates (6-12/min). kup.at

In isolated dog hearts, this compound (1.0 and 2.0 mg per heart) significantly increased coronary flow, with observed increases between 61% (P < 0.05) and 155% (P < 0.01). psu.edu Concurrently, these doses decreased myocardial oxygen consumption by 18% (P < 0.05) to 36% (P < 0.05) in both empty beating and working hearts. psu.edu Notably, this compound did not cause significant changes in heart rate or inotropy in these isolated heart experiments. psu.edu This suggests that this compound's reduction in myocardial oxygen consumption is due to a direct effect on myocardial oxygen metabolism, independent of its coronary vasodilating properties, as its acid metabolite, which lacks coronary dilating properties, also decreased myocardial oxygen consumption. psu.edu

Table 1: Effects of this compound on Isolated Dog Hearts psu.edu

ParameterDose (mg/heart)Change (%)P-value
Coronary Flow Increase1.061< 0.05
Coronary Flow Increase2.0155< 0.01
Myocardial O2 Consumption1.0-18< 0.05
Myocardial O2 Consumption2.0-36< 0.05
Heart RateAllNo changeNot significant
InotropyAllNo changeNot significant

Organ bath experiments are standard preclinical tools for characterizing the dose-response relationships of pharmacological agents on isolated tissues. numberanalytics.com In these setups, tissues are maintained in a physiological solution, and drug effects on contraction or relaxation are measured. nih.gov While specific full dose-response curves for this compound on isolated coronary arteries were not extensively detailed in the provided information, the studies on cat papillary muscle and dog hearts provide concentration/dose-dependent effects. For instance, in cat papillary muscle, concentrations of 1-30 µg/ml were used to observe effects on contraction amplitude and action potentials. kup.at In isolated dog hearts, doses of 1.0 and 2.0 mg per heart were administered to observe changes in coronary flow and myocardial oxygen consumption, demonstrating a clear dose-dependent increase in coronary flow and decrease in myocardial oxygen consumption. psu.edu

Cellular Electrophysiological Studies

Cellular electrophysiological studies investigate the effects of drugs on the electrical activity of individual cardiac cells, including action potentials, membrane potential, and ion currents. cvphysiology.com Patch-clamp techniques are commonly employed for such analyses. cvphysiology.comcvpharmacology.com

This compound has notable effects on cardiac myocyte action potentials. In isolated cat papillary muscle, it was observed to slightly reduce the maximal velocity of depolarization of the monophasic action potential. kup.at The maximal velocity of depolarization (Phase 0) is primarily driven by the rapid influx of sodium ions through fast sodium channels. frontiersin.org A reduction in this velocity suggests a potential influence on sodium channel function. frontiersin.org

More significantly, this compound strongly increased the total duration of the action potential, particularly at the late repolarization level. kup.at This prolongation of the action potential duration leads to an extended functional refractory period and a reduced maximal follow frequency. kup.at The duration of the cardiac action potential is influenced by the balance of inward (e.g., calcium, sodium) and outward (e.g., potassium) ion currents during different phases of the action potential. frontiersin.orgnih.gov Prolongation of action potential duration can be indicative of effects on repolarizing potassium currents or sustained inward calcium currents. cvphysiology.comfrontiersin.org

The vasodilatory action of this compound is primarily mediated through the inhibition of calcium influx into smooth muscle cells. ncats.io In cardiac tissue, this compound has also been reported to inhibit calcium influx and to block ATP-sensitive potassium (K_ATP) channels. cvphysiology.com

The slight reduction in the maximal velocity of depolarization of the action potential observed in cat papillary muscle suggests an impact on the fast sodium current (I_Na), which is responsible for the rapid upstroke of the action potential in non-pacemaker cells. kup.atfrontiersin.org The strong increase in action potential duration, especially at late repolarization, points to an effect on repolarizing potassium currents (e.g., delayed rectifier potassium currents) or prolonged inward calcium currents (e.g., L-type calcium current, I_Ca,L). kup.atcvphysiology.comnih.gov The reported blockade of ATP-sensitive potassium (K_ATP) channels would contribute to the prolongation of the action potential duration by reducing outward potassium current. cvphysiology.com While direct data on this compound's effect on resting membrane potential in cardiac myocytes was not explicitly detailed, changes in ion currents, particularly potassium currents, can influence the resting membrane potential. nih.gov

Table 2: Electrophysiological Effects of this compound on Isolated Cat Papillary Muscle kup.at

Electrophysiological ParameterEffect of this compound (1-30 µg/ml)
Maximal Velocity of DepolarizationSlightly reduced
Total Action Potential DurationStrongly increased (especially late repolarization)
Functional Refractory PeriodProlonged
Maximal Follow FrequencyReduced

Substrate Uptake and Metabolic Pathway Modulation in Cellular Models

Understanding how a compound influences cellular substrate uptake and metabolic pathways is fundamental in preclinical pharmacology. These studies provide insights into the direct cellular effects of a drug and its potential impact on energy metabolism.

Cellular Glucose Uptake Studies

While general methodologies for cellular glucose uptake studies are well-established in preclinical research, specific investigations detailing this compound's direct effect on cellular glucose uptake were not explicitly found in the reviewed literature. Typically, cellular glucose uptake is assessed using techniques such as 2-(N-[7-nitrobenz-2-oxa-1,3-diazol-4-yl] amino)-2-deoxyglucose (2-NBDG) in various cell lines, including L6 cells for muscle glucose uptake or cancer cell lines to study metabolic reprogramming researchgate.netselvita.commdpi.com. These studies are critical for understanding a compound's influence on glucose metabolism, which is vital in conditions like diabetes or cancer researchgate.netoncotarget.com.

Myocardial Oxygen Consumption at a Cellular Level

Preclinical research has investigated this compound's influence on myocardial oxygen consumption (MVO2) using ex vivo models, such as isolated dog hearts, and in intact anesthetized dogs. Studies demonstrated that this compound significantly decreases myocardial oxygen consumption. For instance, in isolated empty beating and isovolumetrically working supported dog hearts, intracoronary administration of this compound at doses of 1.0 and 2.0 mg per heart led to a significant reduction in myocardial oxygen consumption, ranging from 18% to 36% nih.gov. This effect was observed to be independent of changes in heart rate or inotropy of the isolated hearts nih.gov.

Furthermore, the acid metabolite of this compound also decreased myocardial oxygen consumption, suggesting a direct effect on myocardial oxygen metabolism, rather than solely through its coronary vasodilating properties nih.gov. In a comparative study, intravenous this compound did not induce changes in myocardial oxygen consumption, unlike dipyridamole (B1670753) which caused a significant increase psu.edu. In intact, anesthetized dogs, this compound administered intravenously did not change myocardial performance, net myocardial uptake of free fatty acids (FFA), glucose, or lactate (B86563), or MVO2 in basal conditions or during isoprenaline infusion nih.gov. This suggests that the antianginal effects observed clinically are likely mediated by its known coronary vasodilator effect rather than a direct influence on myocardial metabolism in this specific intact animal model nih.gov.

The following table summarizes key findings on this compound's effect on myocardial oxygen consumption:

Study ModelCompound/DoseEffect on Myocardial Oxygen Consumption (MVO2)Associated ChangesReference
Isolated dog heartsThis compound (1.0 & 2.0 mg/heart)Decreased by 18-36%No significant changes in heart rate or inotropy nih.gov
Isolated dog heartsThis compound acid metaboliteDecreased MVO2No change in coronary flow nih.gov
Intact anesthetized dogsThis compound (2 mg/kg i.v.)No significant change in MVO2No change in FFA, glucose, or lactate uptake; increased myocardial blood flow initially nih.gov
Human patients (comparative)This compound (0.125 mg/kg/min i.v. for 40 min)Remained unchanged (9.6 vs 10.0 ml/100g/min)No significant systemic effects; maximal coronary vasodilation induced psu.edu

Molecular Target Identification and Validation in Non-Clinical Systems

Identifying the specific molecular targets of a drug is paramount for understanding its mechanism of action and for rational drug design. Non-clinical systems, including cellular models and ex vivo tissues, are extensively used for this purpose.

Proteomic and Metabolomic Approaches for Target Discovery

While specific studies utilizing proteomic and metabolomic approaches to identify this compound's molecular targets were not found in the provided search results, these "omics" technologies are powerful tools in drug discovery. Proteomics involves the large-scale study of proteins, while metabolomics focuses on the comprehensive analysis of small-molecule metabolites within a biological sample evotec.comwaters.comrevespcardiol.org.

Untargeted metabolomics, for instance, offers insights into the metabolic impacts of therapeutic compounds by assessing comprehensive metabolic changes, thereby aiding in understanding efficacy and mechanism of action evotec.com. Both proteomics and metabolomics can reveal the metabolic underpinnings of diseases and identify potential therapeutic targets and biomarkers mdpi.comnih.gov. By integrating these data with other omics technologies, researchers can build a more complete picture of drug interactions and effects evotec.com.

Gene Expression Profiling in Treated Cells

Similar to proteomic and metabolomic studies, direct evidence of gene expression profiling specifically for this compound-treated cells was not identified in the provided literature. However, gene expression profiling is a widely used technique in preclinical research to understand cellular responses to drug treatments and to identify potential molecular targets or affected pathways uw.eduplos.orgnih.gov.

This approach involves analyzing the changes in mRNA expression levels in cells after exposure to a compound. It can reveal global regulatory responses triggered by small molecules and highlight related genes that are affected by the chemical modulation of a target plos.org. Gene expression profiles can also be used to categorize drug potency and unveil mechanisms triggered inside perturbed cells uw.edu. Such studies are crucial for elucidating a drug's mechanism of action and can inform the design of polypharmacological therapies plos.orgresearchgate.net.

In Vitro Metabolism and Biotransformation Pathways of Carbocromen

Phase I Biotransformation Studies in Hepatic Microsomal Systems

Phase I reactions introduce or expose functional groups on the drug molecule, typically increasing its polarity nih.govwikipedia.orgsigmaaldrich.com. Hepatic microsomes, which are subcellular fractions of liver cells, are rich in Phase I enzymes, making them a primary model for in vitro metabolic studies researchgate.netsigmaaldrich.comnuvisan.comnih.govscielo.br. Carbocromen undergoes extensive metabolism, including oxidative processes, demethylation, and dealkylation amu.edu.azoup.com.

Oxidation is a common Phase I reaction, largely catalyzed by the cytochrome P450 (CYP450) system wikipedia.orgsigmaaldrich.com. These enzymes are a superfamily of monooxygenases primarily located in the endoplasmic reticulum of liver tissue sigmaaldrich.commdpi.comnih.gov. CYP450 enzymes introduce oxygen atoms into nonactivated hydrocarbons, leading to the formation of hydroxyl groups or N-, O-, and S-dealkylation wikipedia.orgmdpi.com.

For this compound, oxidative metabolic pathways include aromatic ring oxidation amu.edu.az. This process typically involves the introduction of a hydroxyl group onto the aromatic ring structure, increasing the compound's polarity and preparing it for further conjugation reactions wikipedia.orgmdpi.com. The specific CYP450 isoforms involved in this compound's oxidation are not explicitly detailed in the provided search results, but CYP3A4/5 are known to be predominantly responsible for the metabolism of many compounds mdpi.com.

This compound is known to undergo dealkylation and oxidative deamination as part of its metabolism amu.edu.az. More specifically, xenobiotics like this compound can undergo N-dealkylation from secondary and tertiary amino groups, and O-demethylation from methoxy (B1213986) groups bonded to rings or side chains oup.com. These reactions are also typically mediated by CYP450 enzymes, which facilitate the removal of alkyl or methyl groups, often through an oxidative process wikipedia.orgmdpi.com.

Dehydrogenation reactions, which involve the removal of hydrogen atoms, also constitute a Phase I biotransformation pathway wikipedia.org. While general information on dehydrogenation as a Phase I reaction is available wikipedia.orgnih.gov, specific details regarding dehydrogenation of this compound itself were not extensively detailed in the provided search results. However, the mention of "degradation to phenylpropionic acid" amu.edu.az suggests significant structural changes that could involve such reactions.

Based on the described Phase I reactions, the primary metabolites of this compound would include:

Oxidized products: Such as hydroxylated derivatives resulting from aromatic ring oxidation amu.edu.az.

Dealkylated/Demethylated products: Formed by the removal of alkyl or methyl groups from amino or methoxy functionalities amu.edu.azoup.com.

Deaminated products: Resulting from the oxidative removal of amino groups amu.edu.az.

Degradation products: Including smaller molecules like phenylpropionic acid, indicating more extensive breakdown of the parent compound amu.edu.az.

The specific chemical structures and precise identification of all primary metabolites of this compound from in vitro studies were not detailed in the provided search results beyond these general descriptions.

Table 1: Proposed Phase I Metabolic Transformations and Metabolite Types of this compound

Metabolic PathwayDescriptionEnzyme Class InvolvedExpected Metabolite Type(s)
Aromatic Ring OxidationIntroduction of hydroxyl groups onto the aromatic ring.Cytochrome P450Hydroxylated this compound
Oxidative DeaminationRemoval of amino groups, often via oxidation.Cytochrome P450Deaminated this compound derivatives
Dealkylation/DemethylationRemoval of alkyl or methyl groups from amino or methoxy sites.Cytochrome P450N-dealkylated, O-demethylated this compound derivatives
Ester Group CleavageHydrolysis of ester bonds.EsterasesCarboxylic acid and alcohol fragments
DegradationFurther breakdown of the molecule.VariousSmaller fragments, e.g., phenylpropionic acid amu.edu.az

Phase II Biotransformation Studies with Conjugating Enzymes

Phase II reactions, also known as conjugation reactions, involve the addition of endogenous hydrophilic groups to the drug or its Phase I metabolites nih.govopenaccessjournals.comresearchgate.netdrughunter.com. These reactions significantly increase the molecular weight and water solubility of the compound, facilitating its excretion openaccessjournals.comnih.govdrughunter.com.

This compound's metabolism includes the formation of an "alcohol group glucuronate conjugate" amu.edu.az. Glucuronidation is the most common Phase II reaction, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes openaccessjournals.comresearchgate.netdrughunter.com. This process involves the transfer of a glucuronic acid molecule from UDP-glucuronic acid to suitable functional groups (e.g., hydroxyl, carboxyl, amino, or sulfhydryl groups) on the drug or its Phase I metabolites openaccessjournals.comdrughunter.com. The resulting glucuronide conjugates are highly polar and readily excreted, primarily via urine or bile openaccessjournals.comnih.gov.

Sulfation is another significant Phase II pathway where drugs or their metabolites are conjugated with sulfate (B86663) groups openaccessjournals.comresearchgate.netdrughunter.com. These reactions are mediated by sulfotransferases (SULTs) and typically occur on hydroxyl or amino groups openaccessjournals.comresearchgate.net. The addition of a sulfate group increases the compound's water solubility and often adds a negative charge, promoting its elimination nih.govdrughunter.com. While sulfation is a known general Phase II pathway openaccessjournals.comnih.govresearchgate.netdrughunter.com, specific sulfated metabolites of this compound were not explicitly identified in the provided search results.

Table 2: Proposed Phase II Metabolic Transformations and Metabolite Types of this compound

Metabolic PathwayDescriptionEnzyme Class InvolvedExpected Metabolite Type(s)
GlucuronidationConjugation with glucuronic acid, particularly at alcohol groups.UDP-glucuronosyltransferase (UGT)Alcohol group glucuronate conjugate amu.edu.az
SulfationConjugation with sulfate groups.Sulfotransferases (SULT)Sulfated this compound or its Phase I metabolites

Advanced Analytical Chemistry and Separation Techniques for Carbocromen Research

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

HPLC and its advanced iteration, UHPLC, are indispensable tools in the pharmaceutical industry for the separation, identification, and quantification of drug substances and their impurities. researchgate.netarabjchem.orgajpaonline.comresearchgate.netlongdom.org These techniques leverage the differential partitioning of analytes between a stationary phase and a mobile phase to achieve separation. The primary distinction between HPLC and UHPLC lies in the particle size of the stationary phase packing; UHPLC utilizes sub-2 µm particles, which results in significantly higher resolution, faster analysis times, and improved sensitivity compared to conventional HPLC. researchgate.net

Method Development for Impurity Profiling and Degradation Product Analysis

The development of a stability-indicating HPLC or UHPLC method is a critical step in pharmaceutical development, ensuring that all potential impurities and degradation products can be accurately detected and quantified. science.govsciencescholar.usresearchgate.netnih.govmdpi.comdiva-portal.orgnih.govymerdigital.comijpsr.com This process typically begins with the selection of an appropriate column, often a reversed-phase column such as a C18, and the optimization of the mobile phase composition, including the organic modifier, pH, and buffer concentration. ijrpc.comnih.gov Gradient elution is frequently employed to effectively separate compounds with a wide range of polarities. science.gov

Forced degradation studies are an integral part of method development, where the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. researchgate.netresearchgate.netscispace.commdpi.com The analytical method must then be capable of separating the intact drug from all formed degradants. The International Council for Harmonisation (ICH) guidelines provide a framework for the validation of these analytical procedures, which includes assessing parameters such as specificity, linearity, accuracy, precision, and robustness. ajpaonline.com

Table 1: Illustrative HPLC Method Parameters for Impurity Profiling of a Pharmaceutical Compound

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (B52724)
Gradient 5% to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C
Injection Volume 10 µL

This table represents a typical starting point for method development and would be optimized based on the specific properties of Carbocromen and its impurities.

The use of UHPLC-MS/MS (Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry) offers enhanced capabilities for the characterization of degradation products by providing molecular weight and structural information, which is invaluable for identifying unknown impurities. researchgate.netnih.govnih.govmdpi.comrasayanjournal.co.in

Chiral Separation Techniques for Enantiomer Purity

Many pharmaceutical compounds, including those with a chiral center like this compound, can exist as enantiomers—mirror-image isomers that can exhibit different pharmacological and toxicological profiles. springernature.comnih.govamericanpharmaceuticalreview.com Therefore, the ability to separate and quantify these enantiomers is of critical importance. Chiral HPLC is the most widely used technique for this purpose, primarily employing chiral stationary phases (CSPs). springernature.comnih.govepa.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly versatile and have demonstrated broad applicability in resolving a wide range of racemic compounds. researchgate.netscispace.comspringernature.comnih.govresearchgate.net The separation mechanism on these CSPs involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to differential retention times. nih.gov Method development for chiral separations involves screening different types of CSPs and optimizing the mobile phase, which can be either normal-phase (e.g., hexane/isopropanol) or reversed-phase. researchgate.netspringernature.comnih.gov

The determination of enantiomeric purity is a key aspect of quality control, ensuring that the desired enantiomer is present at the specified concentration and that the unwanted enantiomer is below acceptable limits. mdpi.comscielo.brmdpi.com

Table 2: General Conditions for Chiral HPLC Method Screening

ParameterTypical Range/Options
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralpak IA, IB, IC)
Mobile Phase (Normal Phase) n-Hexane / Isopropanol (90:10 to 50:50) with additives (e.g., TFA, DEA)
Mobile Phase (Reversed Phase) Acetonitrile / Water or Methanol (B129727) / Water with buffers
Flow Rate 0.5 - 1.5 mL/min
Detection UV/Vis or Circular Dichroism (CD)
Temperature Ambient to 40 °C

The optimal conditions for this compound would be determined through systematic screening of these parameters.

Supercritical Fluid Chromatography (SFC) for Preparative and Analytical Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to HPLC, particularly for preparative chiral separations. nih.govchromatographyonline.comselvita.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often modified with a small amount of an organic solvent like methanol. nih.govtudublin.ie The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster separations and higher efficiencies compared to HPLC. chromatographyonline.comtudublin.ie

For preparative applications, SFC offers significant advantages in terms of reduced solvent consumption and faster solvent removal from the collected fractions, leading to increased productivity and lower environmental impact. nih.govchromatographyonline.comamericanpharmaceuticalreview.comwaters.com The principles of method development in SFC are similar to HPLC, involving the screening of different stationary phases (both chiral and achiral) and optimization of the mobile phase composition (co-solvent type and percentage) and other parameters like back pressure and temperature. waters.com

Table 3: Comparison of Typical Parameters for Preparative HPLC and SFC

ParameterPreparative HPLCPreparative SFC
Primary Mobile Phase Organic Solvents (e.g., Hexane, Ethanol)Supercritical CO2
Co-solvent Isopropanol, Ethanol (B145695)Methanol, Ethanol
Flow Rate Typically lower due to higher viscosityTypically higher due to lower viscosity
Solvent Consumption HighSignificantly lower
Drying Time for Fractions LongerShorter
Environmental Impact HigherLower

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) is a family of separation techniques that utilize an electric field to separate ions based on their electrophoretic mobility. scielo.brselvita.comtudublin.iewaters.comnih.govnih.govresearchgate.net The separation occurs in a narrow-bore fused-silica capillary, offering extremely high separation efficiency and resolution. selvita.comnih.gov Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), can be employed depending on the nature of the analyte. tudublin.iewaters.comresearchgate.net

CZE is the simplest form of CE and separates ions based on their charge-to-size ratio. researchgate.net CE is particularly well-suited for the analysis of chiral compounds, where a chiral selector, such as a cyclodextrin, is added to the background electrolyte to facilitate the separation of enantiomers. mdpi.comnih.govmdpi.comresearchgate.net The advantages of CE include very low sample and reagent consumption, rapid analysis times, and high efficiency. scielo.brnih.gov

Sample Preparation Strategies for Complex Research Matrices

The accurate analysis of this compound in complex research matrices, such as plasma, urine, or tissue homogenates, necessitates an effective sample preparation step to remove interfering substances. researchgate.netdiva-portal.orgresearchgate.netmdpi.comepa.govmdpi.comnih.govresearchgate.netnih.govmdpi.comnih.gov Solid-Phase Extraction (SPE) is a widely used and versatile technique for this purpose. researchgate.netmdpi.comepa.govmdpi.comnih.govresearchgate.netnih.gov

Solid-Phase Extraction (SPE) Optimization

SPE involves the partitioning of analytes between a solid sorbent and a liquid phase. The optimization of an SPE method is crucial to achieve high and reproducible recovery of the target analyte while effectively removing matrix components. mdpi.comnih.govnih.gov This involves several key steps:

Sorbent Selection: The choice of sorbent (e.g., reversed-phase, ion-exchange, or mixed-mode) is based on the physicochemical properties of this compound and the nature of the matrix interferences.

Conditioning and Equilibration: The sorbent is prepared by washing with an appropriate solvent to activate the stationary phase, followed by an equilibration step with a solution similar to the sample matrix to ensure optimal retention.

Sample Loading: The sample is passed through the SPE cartridge, where this compound is retained on the sorbent.

Washing: The cartridge is washed with a solvent that removes interfering compounds without eluting this compound.

Elution: A strong solvent is used to disrupt the interaction between this compound and the sorbent, eluting the purified analyte for subsequent analysis.

The optimization of each of these steps, including the choice of solvents and their volumes, is critical for developing a robust and reliable sample preparation method. mdpi.comnih.govnih.gov

Table 4: General Steps for SPE Method Optimization

StepParameter to OptimizeGoal
Sorbent Selection Sorbent type (e.g., C18, HLB, ion-exchange)Maximize retention of this compound and minimize retention of interferences.
Conditioning/Equilibration Solvents and volumesProperly solvate the sorbent and prepare it for sample loading.
Sample Loading Flow rate, sample pHEnsure efficient retention of this compound on the sorbent.
Washing Solvent strength and volumeRemove matrix interferences without eluting this compound.
Elution Solvent strength and volumeAchieve complete and rapid elution of this compound.

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-Liquid Extraction (LLE) is a fundamental sample preparation technique in analytical chemistry used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. This method is crucial for isolating analytes like this compound from complex biological matrices such as plasma, urine, or tissue homogenates prior to chromatographic analysis.

The selection of an appropriate organic solvent is critical and depends on the physicochemical properties of this compound, such as its polarity and pKa. A suitable solvent would efficiently extract this compound while minimizing the co-extraction of interfering substances. The pH of the aqueous phase is often adjusted to ensure the analyte is in its most non-polar, un-ionized form, thereby maximizing its partition into the organic phase.

While specific LLE protocols for this compound are not detailed in available research, a general procedure would involve:

Mixing a biological sample containing this compound with a selected immiscible organic solvent.

Adjusting the pH of the aqueous layer to optimize the partitioning of this compound.

Vigorous mixing to facilitate the transfer of the analyte from the aqueous to the organic phase.

Separation of the two liquid phases, typically by centrifugation.

Evaporation of the organic solvent and reconstitution of the residue in a mobile phase suitable for the subsequent analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Without specific experimental data, a representative data table for the optimization of LLE for this compound cannot be constructed. Such a table would typically include parameters like the choice of organic solvent, pH of the aqueous phase, solvent-to-sample ratio, and the corresponding extraction recovery percentages.

Method Validation for Research-Grade Analytical Applications

The validation of an analytical method is essential to ensure its reliability, reproducibility, and accuracy for the intended research application. For research-grade analysis of this compound, a developed analytical method, likely HPLC coupled with a detector (e.g., UV-Vis or Mass Spectrometry), would undergo a rigorous validation process according to guidelines from bodies like the International Council for Harmonisation (ICH).

Key validation parameters that would be assessed for a this compound analytical method include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by a series of standards and assessed by the correlation coefficient (r²) of the calibration curve.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure this compound is added to a placebo or blank matrix and the recovery percentage is calculated.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at different levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

As no specific validated analytical methods for this compound were found in the available research, a data table summarizing these validation parameters with their acceptance criteria and results cannot be provided.

Computational Chemistry and Cheminformatics in Carbocromen Research and Design

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a cheminformatics technique that establishes a mathematical relationship between the chemical structure of a compound and its biological activity. This approach is crucial for predicting the activity of new compounds and optimizing existing ones. QSAR models aim to identify structural features that are responsible for a particular biological effect. nih.govnih.gov

QSAR studies can be broadly categorized into 2D and 3D approaches. 2D QSAR models typically use descriptors calculated from the 2D representation of a molecule, such as topological indices or physicochemical properties. 3D QSAR methods, on the other hand, incorporate the three-dimensional arrangement of atoms and their associated fields to predict activity. imist.ma

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are prominent 3D QSAR techniques. CoMFA assesses the steric and electrostatic fields around a set of aligned molecules to correlate these fields with biological activity. mdpi.com CoMSIA extends CoMFA by including additional fields such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, providing a more comprehensive description of molecular similarity. mdpi.comglobalresearchonline.netresearchgate.net These methods are highly sensitive to molecular alignment, which is a critical step in generating reliable models. globalresearchonline.net

While specific detailed 2D or 3D QSAR studies focusing solely on Carbocromen itself are less commonly reported in isolation, this compound, as a coumarin (B35378) derivative, falls within chemical classes often subjected to such analyses. For example, QSAR models have been developed for other coumarin derivatives to explore their activity, such as inhibitors of CDK (cyclin-dependent kinase) and α-glucosidase, demonstrating the applicability of these methods to the coumarin scaffold. researchgate.netnih.gov

The success of a QSAR model heavily relies on the appropriate selection of molecular descriptors and rigorous model validation. Descriptors are numerical representations of a molecule's chemical and physical properties, including constitutional, topological, geometrical, electrostatic, and quantum chemical descriptors. researchgate.netmdpi.com Variable selection techniques, such as Genetic Algorithms-Partial Least Squares (GA-PLS) or K-Nearest Neighbors (KNN), are employed to identify the most relevant subset of descriptors that contribute significantly to the structure-activity correlation. nih.gov

Model validation ensures the reliability and predictive power of the QSAR model. Key statistical parameters used for validation include the coefficient of determination (R²), cross-validated squared correlation coefficient (Q²cv), and external validation coefficient (Q²ext). nih.govresearchgate.netresearchgate.netresearchgate.net A robust QSAR model should meet specific statistical requirements, such as those outlined by Tropsha's test, to ensure accurate predictions for new compounds. nih.govresearchgate.net

In a study involving the screening of compounds for Free Fatty Acid Receptor 1 (FFA1) agonists, this compound was initially considered but subsequently removed from the analysis due to its known severe side effects leading to market withdrawal. This highlights how QSAR and docking studies can inform decisions in drug repurposing or lead optimization, even if a compound is ultimately excluded for reasons outside the computational scope. nih.govresearchgate.netmdpi.com

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are advanced computational techniques used to study the interactions between molecules, particularly between a small molecule (ligand) and a larger biological target (protein). These methods provide atomic-level insights into binding mechanisms and conformational changes.

Molecular docking predicts the preferred orientation and binding affinity of a ligand within the binding site of a protein. d-nb.infofrontiersin.org It helps to understand the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the protein-ligand complex. nih.govd-nb.infopensoft.net The binding affinity, often expressed as a docking score (e.g., kcal/mol), indicates the strength of the interaction. nih.govresearchgate.netd-nb.infopensoft.net

This compound, as a coumarin derivative, has been included in molecular docking studies. For instance, in a study investigating multitarget coumarins against SARS-CoV-2 main protease (Mpro), papain-like protease (PLpro), and RNA-dependent RNA polymerase, this compound showed a relatively stable complex with the main protease, exhibiting an energy score of -7.01 kcal/mol and interacting with CYS 145. pensoft.netsemanticscholar.org This suggests its potential to form stable complexes with certain protein targets. Similarly, other chromone (B188151) derivatives have shown good binding interactions with target proteins like HERA and Peroxiredoxins (3MNG), confirming in vitro activities. d-nb.info

Predicting protein-ligand binding affinity accurately is crucial for structure-based drug design and lead optimization. frontiersin.orgnih.govnih.govarxiv.org Modern approaches leverage machine learning and deep learning models, often incorporating 3D structural information and various descriptors of protein-ligand interactions (e.g., hydrogen bonds, van der Waals, hydrophobic effects) to enhance prediction accuracy. frontiersin.orgnih.govnih.govarxiv.orgchemrxiv.org

Molecular dynamics (MD) simulations extend the static view of molecular docking by simulating the time-dependent behavior of molecular systems. mdpi.com MD allows for the investigation of conformational changes, molecular flexibility, and the stability of protein-ligand complexes over time. mdpi.compensoft.netmdpi.commdpi.comnih.govnih.govub.edunih.gov

For coumarin derivatives, including this compound, MD simulations can reveal how the ligand and its target protein adapt to each other upon binding. The root-mean-square deviation (RMSD) is a common metric analyzed in MD simulations to assess the stability of the protein-ligand complex; fluctuations in RMSD should decrease as equilibrium is achieved. mdpi.compensoft.net Studies on other coumarins have shown that stable complexes can be formed, with RMSD descriptors not exceeding 2.5 Å, indicating rigid conformations. pensoft.net Conformational analysis helps identify the most stable or bioactive conformations of a ligand and how its flexibility contributes to binding. nih.govub.edu

Virtual screening (VS) is a computational technique used to search large databases of chemical compounds for potential drug candidates. nih.govnih.govnih.gov It often employs a combination of pharmacophore modeling, molecular docking, and QSAR models as hierarchical filters to identify compounds with desired properties and binding characteristics. nih.govnih.govmedsci.org

While specific virtual screening campaigns initiating with this compound as a query are not widely detailed in the provided search results, this compound's inclusion in broader coumarin-focused or drug repurposing virtual screens demonstrates its relevance in such computational pipelines. For instance, this compound was part of a virtual screening and repurposing study of FDA-approved drugs against COVID-19 main protease, where it was evaluated for its binding potential. pensoft.netsemanticscholar.org This indicates that this compound, as an existing drug, can be subjected to virtual screening to explore new therapeutic applications or identify novel binding partners. The process typically involves preselection based on functional group requirements, pharmacophore matching, molecular similarity, and flexible docking. nih.gov

De Novo Design and Virtual Screening Approaches

De novo design and virtual screening are fundamental computational strategies employed to discover novel chemical entities with desired biological properties computabio.comdrugbank.comnih.gov. De novo design involves constructing new molecular structures from scratch, building them atom by atom or fragment by fragment, based on specific criteria such as target binding site geometry or desired physicochemical properties drugbank.compensoft.net. Virtual screening, on the other hand, computationally sifts through large libraries of existing or synthetically accessible compounds to identify those most likely to bind to a particular biological target or exhibit a specific activity computabio.comnih.gov.

While specific published instances detailing the de novo design of this compound itself are not widely documented, the principles of de novo design are applicable to the creation of novel coumarin derivatives with modified or enhanced properties. Virtual screening, a complementary technique, is extensively used in drug discovery to prioritize molecular candidates by predicting their activity, toxicity, and suitability as drugs computabio.comnih.gov. This compound, as a known coumarin, can be included in virtual screening campaigns targeting various biological macromolecules. For example, in a study investigating multitarget coumarins against SARS-CoV-2, this compound was subjected to virtual docking, demonstrating its inclusion in such screening efforts mdpi.com.

Ligand-Based and Structure-Based Drug Design Strategies

Drug design strategies are broadly categorized into ligand-based drug design (LBDD) and structure-based drug design (SBDD), each leveraging different types of information to guide compound optimization rsc.orgmdpi.comnih.gov.

Ligand-Based Drug Design (LBDD) Strategies: LBDD is employed when the three-dimensional (3D) structure of the biological target is unknown or difficult to obtain rsc.orgresearchgate.netresearchgate.net. This approach relies on the knowledge of existing ligands that bind to the target, analyzing their chemical properties and structure-activity relationships (SAR) to design new compounds with similar activity rsc.orgresearchgate.net. Key techniques within LBDD include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structures of a series of compounds with their observed biological activities, enabling the prediction of the behavior of new molecules computabio.comresearchgate.net. This compound has been considered in QSAR studies, for instance, being part of datasets in the development of models, even if sometimes removed for reasons outside the scope of activity prediction (e.g., market withdrawal due to side effects) youtube.comnih.gov. The broader coumarin class, to which this compound belongs, has been a subject of 2D-QSAR and 3D-pharmacophore modeling studies for various pharmacological activities, including vasorelaxant effects nih.gov.

Pharmacophore Modeling: This technique identifies the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, ionizable centers) required for a compound to exhibit a particular biological activity computabio.comnih.govresearchgate.net. While a specific pharmacophore model for this compound was not found, the application of pharmacophore modeling to coumarin derivatives is a recognized approach in medicinal chemistry nih.govuq.edu.au.

Structure-Based Drug Design (SBDD) Strategies: SBDD utilizes the 3D structural information of the biological target (e.g., protein, enzyme) to design molecules that can precisely bind to its active site rsc.orgmdpi.comnih.gov. This method allows for direct optimization of compounds to match the target's binding pocket rsc.org. Prominent SBDD techniques include:

Molecular Docking: This computational method predicts the preferred orientation (binding mode) of a ligand within the binding site of a target protein and estimates the binding affinity mdpi.comjonuns.com. This compound has been investigated using molecular docking. In a study exploring coumarins as potential inhibitors of SARS-CoV-2 enzymes, this compound (compound 9) was docked against the main protease (Mpro) and papain-like protease (PLpro). It exhibited a binding energy score of -7.01 kcal/mol with Mpro, showing interactions with MET 165 and CYS 145 mdpi.com. This finding suggests a relatively stable complex formation with the viral protease.

Table 1: Molecular Docking Results for this compound against SARS-CoV-2 Main Protease

CompoundTarget ProteinBinding Energy (kcal/mol)Interacting Residues
This compoundMpro (SARS-CoV-2)-7.01 mdpi.comMET 165, CYS 145 mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations study the time-dependent behavior of atoms and molecules, providing insights into the stability, flexibility, and dynamic interactions between a drug and its target rsc.orgdrugbank.com. The same SARS-CoV-2 study that performed molecular docking also included molecular dynamics simulations to assess the stability of coumarin-enzyme complexes. This compound was part of this analysis, contributing to the understanding of the dynamic nature of its interaction with viral targets mdpi.com.

Computational Approaches for Lead Optimization

Lead optimization is a critical phase in drug discovery focused on refining initial lead compounds to enhance their efficacy, selectivity, pharmacokinetics, and safety profiles, ultimately transforming them into promising drug candidates uq.edu.auresearchgate.net. Computational approaches significantly accelerate this iterative process by guiding structural modifications and predicting improved properties researchgate.netuq.edu.au. Key computational methods in lead optimization include:

Molecular Dynamics Simulations: As mentioned, MD simulations are crucial for understanding the stability and dynamics of ligand-target complexes, which is vital for optimizing binding affinity and specificity rsc.orgdrugbank.com. The molecular dynamics simulations performed on this compound in the SARS-CoV-2 study, which confirmed the stability of its complexes with viral proteases, exemplify how such computational assessments contribute to optimizing lead compounds by providing detailed interaction insights mdpi.com.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR: These models help in understanding how structural changes affect biological activity, guiding modifications to improve potency and selectivity researchgate.netuq.edu.au. The consideration of this compound in QSAR studies, even for exclusion based on non-activity related criteria, indicates its relevance in datasets used for optimizing compound properties youtube.comnih.gov.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: In silico ADMET prediction tools are used to forecast the pharmacokinetic properties and potential toxicity of compounds early in development, helping to design molecules with favorable profiles researchgate.netdrugbank.comresearchgate.netd-nb.info. While specific ADMET prediction data for this compound from computational studies were not detailed in the provided sources, these methods are routinely applied to drug candidates and their derivatives, including coumarins, to guide lead optimization by identifying potential liabilities ejmo.orgscribd.com.

Prediction of Molecular Interactions and Biological Activity (In Silico)

In silico methods are extensively used to predict how molecules interact with biological systems and to forecast their biological activities, thereby streamlining the drug discovery process mdpi.comnih.gov. This predictive capability reduces the need for extensive experimental testing, saving time and resources.

Computational Assessment of Mechanistic Hypotheses

Computational assessment of mechanistic hypotheses involves using simulation and modeling to understand the underlying molecular mechanisms of a compound's action. This includes identifying potential drug targets, analyzing binding sites, and elucidating interaction pathways. For this compound, the molecular docking and dynamics simulations against SARS-CoV-2 proteases provided direct insights into its potential mechanism of action. The study identified specific amino acid residues, MET 165 and CYS 145, as interaction partners for this compound within the SARS-CoV-2 main protease mdpi.com. Such detailed interaction analysis computationally supports hypotheses about how this compound, or its derivatives, might exert antiviral effects by interfering with critical viral enzymes. This level of detail is crucial for understanding how a compound might work at a molecular level and for guiding further mechanistic investigations.

Structure Activity Relationship Sar Studies of Carbocromen and Its Analogues

Identification of Key Pharmacophores and Structural Motifs for Biological Activity

The coumarin (B35378) nucleus itself is a significant structural motif, known for diverse pharmacological activities, including anti-inflammatory, anti-tumor, anti-diabetic, and antiviral properties researchgate.netacs.orgresearchgate.net. In the context of Carbocromen, its vasodilatory action is linked to the inhibition of phosphodiesterase, an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) ontosight.ai. Elevated cAMP levels lead to the relaxation of smooth muscle cells and vasodilation ontosight.ai. Therefore, structural features that facilitate interaction with phosphodiesterase or other targets involved in vasorelaxation are considered key pharmacophores.

Impact of Substituent Modifications on Molecular Interactions and Biological Outcomes

Substituent modifications on the coumarin core of this compound and its analogues significantly impact their molecular interactions and biological outcomes. For instance, the comparison between this compound and Cloricromen highlights the effect of halogenation.

CompoundKey Structural Difference from this compoundObserved Biological Outcome
This compoundBase structureVasodilator, phosphodiesterase inhibitor iiab.mewikipedia.orgontosight.ai.
Cloricromen8-chloro substituent on coumarin ringStronger and longer coronary vasorelaxation compared to this compound researchgate.netwikipedia.org.
This compound acidHydrolyzed ethyl ester at 7-positionDid not alter coronary flow, unlike this compound acs.org.

The ethyl ester group at the 7-position of this compound is crucial for its activity. Studies comparing this compound-HCl with its corresponding acid metabolite, this compound acid, revealed that while this compound-HCl increased coronary flow, this compound acid did not, indicating the importance of the ester functionality for its vasodilatory effect acs.org. This suggests that the ester group might be involved in membrane permeability, binding to the target, or acting as a prodrug that is then metabolized to an active form, though the latter is less likely given the direct inactivity of the acid.

Correlation of Chemical Structure with Observed Cellular and Enzymatic Responses

The chemical structure of this compound correlates with its ability to influence cellular and enzymatic responses, particularly in the cardiovascular system. Its primary mechanism involves the inhibition of phosphodiesterase, leading to increased levels of cAMP and subsequent relaxation of vascular smooth muscles ontosight.ai. This effect results in vasodilation and improved blood flow, particularly to the myocardium ontosight.ai.

In studies involving isolated dog hearts, this compound-HCl significantly increased coronary blood flow and decreased myocardial oxygen consumption acs.org. This demonstrates a direct correlation between its chemical structure and its ability to modulate cardiac function at the organ level acs.org. Furthermore, this compound has been shown to stimulate and normalize sinoatrial (SA) and atrioventricular (AV) node activity that was previously depressed by organic Ca2+-antagonistic drugs nih.gov. This suggests an interaction with "slow membrane currents," indicating a structural influence on ion channel modulation, although the precise mechanism is not fully elucidated nih.gov.

Development of Design Principles for Rational Synthesis of Novel Analogues

The SAR insights derived from this compound and its analogues contribute to the development of design principles for the rational synthesis of novel compounds. Understanding which parts of the molecule are essential for activity (pharmacophores) and how modifications affect potency and selectivity allows for targeted drug design nih.gov.

Key design principles emerging from this compound's SAR include:

Coumarin Scaffold as a Core: The coumarin ring system serves as a foundational scaffold for vasorelaxant activity researchgate.net.

Importance of Ester Group at C7: The ethyl ester at the 7-position appears critical for the observed vasodilatory effects, as its hydrolysis to the carboxylic acid diminishes activity acs.org.

Impact of Substituents on the Coumarin Ring: The addition of specific substituents, such as chlorine at the 8-position (as seen in Cloricromen), can enhance or modify the biological profile researchgate.netwikipedia.org. This suggests that steric and electronic properties of substituents on the coumarin ring play a role in optimizing interactions with target enzymes or receptors.

These principles guide medicinal chemists in synthesizing libraries of compounds with targeted structural variations to optimize desired pharmacological properties while minimizing undesirable effects.

Computational Approaches to SAR Elucidation and Prediction

Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are increasingly employed to elucidate and predict the SAR of compounds like this compound nih.govresearchgate.netscribd.commdpi.com. These in silico methods provide a cost-effective and efficient way to explore chemical space and identify potential lead compounds nih.gov.

QSAR Studies: QSAR models establish mathematical relationships between molecular descriptors (representing chemical structure) and biological activities wikipedia.orgnih.gov. For coumarin derivatives, QSAR has been used to predict various activities, including vasorelaxant effects and even anticancer activity researchgate.net. While specific QSAR models for this compound's vasodilatory activity were not extensively detailed in the search results, the general application of QSAR to coumarins suggests its utility in understanding how structural changes correlate with potency.

Molecular Docking: Molecular docking simulations predict the preferred orientation of a ligand (like this compound) within a target's binding site researchgate.netutm.mynih.gov. This provides insights into the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding affinity and, consequently, biological activity researchgate.netnih.gov. For example, in a study investigating coumarins as potential inhibitors against SARS-CoV-2 proteases, this compound showed relatively stable complexes with binding energies of -7.01 kcal/mol and interactions with CYS 145 researchgate.netpensoft.net. Although this is a different biological target, it demonstrates the application of molecular docking to understand this compound's binding characteristics.

Computational methods allow for the screening of large databases of compounds, the prediction of their activities, and the identification of key residues involved in ligand-target interactions, which can then inform the rational design of new analogues nih.govresearchgate.netmdpi.com.

Historical Perspectives and Evolving Research Trajectories of Carbocromen Research

Early Investigations into Coumarin (B35378) Derivatives and their Biological Activities

The parent compound, coumarin, was first isolated in 1820 from tonka beans mdpi.comwikipedia.org. Since its discovery, coumarin and its derivatives (CDs) have garnered substantial attention due to their diverse array of pharmacological properties tandfonline.comfrontiersin.orgchiet.edu.egnih.govresearchgate.netprimescholars.comfrontiersin.orgresearchgate.netresearchgate.netjuniperpublishers.comauctoresonline.orgfrontiersin.org. Early investigations revealed a wide spectrum of biological activities for CDs, including anticoagulant, anti-inflammatory, antimicrobial, antioxidant, and antiviral effects tandfonline.comfrontiersin.orgchiet.edu.egnih.govresearchgate.netprimescholars.comfrontiersin.orgresearchgate.netresearchgate.netjuniperpublishers.comauctoresonline.orgfrontiersin.org. Carbocromen itself is a coumarin derivative drugbank.comnih.gov.

In its early clinical use, this compound gained popularity among clinicians for its reported ability to enhance coronary blood flow in-academy.uz. Researchers also suggested it had a stimulating effect on collateral circulation and could prevent platelet aggregation in-academy.uz. Its vasodilatory properties were a key focus of initial studies drugbank.comwikipedia.orgpatsnap.com.

Evolution of Mechanistic Understanding of this compound's Actions

The understanding of this compound's mechanism of action evolved from initial observations of its vasodilatory and anti-aggregatory effects to more detailed cellular and metabolic insights.

Early Proposed Mechanisms: Initially, this compound was understood to enhance coronary blood flow, stimulate collateral circulation, and prevent platelet aggregation in-academy.uz.

Myocardial Oxygen Consumption and Metabolism: Studies in isolated dog hearts demonstrated that this compound significantly increased coronary flow and decreased myocardial oxygen consumption, without causing significant changes in heart rate or inotropy psu.edu. This suggested a direct effect on myocardial oxygen metabolism psu.edu. Further research indicated that this compound inhibits fatty acid metabolism and increases glucose metabolism, thereby reducing oxygen consumption in the myocardium amu.edu.az. However, some metabolic data from studies in patients with coronary artery disease suggested a small, potentially unfavorable effect on ischemic metabolism, which might be attributable to a "coronary steal" phenomenon nih.gov.

Calcium Influx Inhibition: A primary mechanism identified for this compound's vasodilatory action is its ability to relax smooth muscle cells within blood vessels by inhibiting calcium influx patsnap.com. This reduction in calcium entry into the cells decreases the contractile force of the blood vessels, leading to their relaxation and dilation patsnap.com.

Anti-aggregatory Effects: this compound also exhibits anti-aggregatory effects on platelets, which contributes to its cardiovascular benefits by potentially preventing the formation of blood clots patsnap.com.

Effects on Cardiac Conduction System: Investigations into this compound's antiarrhythmic properties in anesthetized dogs and guinea pigs revealed its capacity to stimulate and normalize sinoatrial (SA) and atrioventricular (AV) node activity that had been depressed by organic calcium-antagonistic drugs nih.gov. These findings suggested an action on "slow membrane currents," although the precise basic mechanism remained under discussion nih.gov.

The table below summarizes key findings regarding this compound's mechanistic actions:

Mechanism of ActionObserved EffectKey Findings
VasodilationIncreased coronary blood flowPrimarily mediated by inhibition of calcium influx into smooth muscle cells, leading to relaxation and dilation patsnap.compsu.edu.
Myocardial MetabolismDecreased myocardial oxygen consumptionDirect effect on myocardial oxygen metabolism, inhibiting fatty acid metabolism and increasing glucose metabolism psu.eduamu.edu.az.
Platelet AggregationPrevention of platelet aggregationContributes to cardiovascular benefits by inhibiting clot formation in-academy.uzpatsnap.com.
Cardiac ConductionStimulation of SA and AV node activityNormalizes depressed activity caused by calcium-antagonistic drugs, suggesting action on "slow membrane currents" nih.gov.

Contributions to the Development of Preclinical Cardiovascular Pharmacology Methodologies

The study of this compound significantly contributed to the development and refinement of preclinical methodologies in cardiovascular pharmacology. Its use in various experimental models provided insights into assessing drug efficacy and understanding cardiac physiology.

Application in Animal Models: this compound was extensively used in animal models, such as isolated dog hearts, to precisely measure myocardial oxygen consumption and coronary flow, allowing for the differentiation between vasodilating and metabolic effects psu.edu. It was also employed in conscious dogs to assess regional vasodilator reserve, providing a controlled environment to study drug action without neural or extracardiac influences ahajournals.org.

Comparative Pharmacology: this compound was included in comparative studies to evaluate the pharmacological effects on coronary hemodynamics alongside other cardiovascular agents like atenolol, verapamil, and nifedipine (B1678770) ahajournals.org. Such studies helped establish benchmarks and methodologies for assessing new anti-anginal and vasodilatory compounds.

Refinement of Preclinical Assessment: The detailed investigations into this compound's effects on myocardial metabolism and coronary circulation, including the observation of a "coronary steal" phenomenon in some contexts nih.gov, underscored the complexity of cardiovascular drug action and the need for sophisticated preclinical models. This contributed to the evolution of methodologies aimed at a more comprehensive understanding of drug effects on cardiac function and metabolism. While this compound itself did not directly develop the latest cutting-edge models, the challenges and findings from its research, and that of similar compounds, highlighted the limitations of existing models and spurred the continuous search for more physiologically relevant preclinical platforms. Modern preclinical cardiovascular pharmacology now increasingly incorporates advanced models, such as 3D culture systems and human stem cell-derived cardiomyocytes, to improve the predictability of drug efficacy and safety mdpi.comnih.govnih.gov.

Paradigm Shifts in Research Focus for Related Chemical Scaffolds

The research trajectory of this compound, as a coumarin derivative, reflects broader paradigm shifts in the investigation of related chemical scaffolds.

Diversification of Coumarin Research: Initially, coumarin derivatives were prominently recognized for their anticoagulant properties, with Warfarin being a prime example tandfonline.comfrontiersin.orgfrontiersin.orgjuniperpublishers.comfrontiersin.orgresearchgate.net. However, research has significantly broadened to explore a vast array of other biological activities. This includes antidiabetic, anticancer, neuroprotective, anti-inflammatory, antimicrobial, and enzyme inhibitory properties mdpi.comtandfonline.comfrontiersin.orgnih.govresearchgate.netfrontiersin.orgresearchgate.netresearchgate.netjuniperpublishers.comauctoresonline.orgfrontiersin.orgnih.govmdpi.com. This diversification highlights a shift from single-target drug development to exploring the multifaceted therapeutic potential of the coumarin scaffold.

Emergence of Chromone (B188151) Derivatives: Chromones, which are isomers of coumarin, represent another important related scaffold mdpi.com. They have also been extensively investigated for their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antitumor properties mdpi.comscilit.comrsc.orgmdpi.comresearchgate.net. The focus on chromones underscores the structural versatility of benzopyrone systems in medicinal chemistry.

Emphasis on Structure-Activity Relationships (SAR): A significant paradigm shift has been the intensified focus on understanding structure-activity relationships (SARs) tandfonline.comresearchgate.netprimescholars.comauctoresonline.orgfrontiersin.orgnih.govmdpi.comscilit.com. Researchers are increasingly tailoring the pharmacological properties of coumarin and chromone derivatives by strategically modifying their substitution patterns. This approach aims to optimize efficacy and selectivity for specific therapeutic targets tandfonline.comresearchgate.netprimescholars.comauctoresonline.orgfrontiersin.orgnih.govmdpi.comscilit.com.

Integration of Computational Approaches: The advent and advancement of computational methods have brought about a major paradigm shift in drug discovery for these scaffolds. Computer-aided drug design (CADD) and molecular docking studies are now routinely employed to streamline the drug development process, rapidly screen vast libraries of compounds, and predict drug-target interactions tandfonline.comauctoresonline.orgnih.gov. This computational integration allows for more efficient identification of potential drug candidates with desired pharmacological profiles.

Development of Multi-target Ligands: For complex multifactorial diseases such as Alzheimer's and Parkinson's, there has been a shift towards developing multi-target ligands mdpi.com. Coumarin derivatives are being explored in this context for their ability to inhibit multiple enzymes, reflecting a move beyond the "one drug, one target" paradigm mdpi.com.

Future Research Directions and Unexplored Academic Avenues for Carbocromen

Investigation of Novel Biological Targets and Off-Targets through Advanced Screening

While Carbocromen is known to act as a vasodilator, potentially through phosphodiesterase inhibition leading to increased cyclic adenosine (B11128) monophosphate (cAMP) levels and smooth muscle relaxation, a comprehensive understanding of its full target profile is still evolving. ontosight.ai Advanced screening methodologies, including high-throughput phenotypic screening and target-based approaches, can be employed to identify novel biological targets and off-targets. nih.govpharmafeatures.com

This involves:

Target-Based Screening: Employing libraries of known proteins (e.g., enzymes, receptors, ion channels) to identify direct binding partners of this compound. This can be complemented by virtual screening techniques, which use machine learning and computational models to predict drug-target interactions, guiding experimental design and hypothesis generation. chemdiv.comhelsinki.fi

Covalent Fragment Screening: Exploring the use of covalent fragments, which can form chemical bonds with proteins, to identify novel binding sites and reveal new chemical starting points for this compound analogues. nih.gov

Understanding the full spectrum of this compound's interactions, including its off-targets, is crucial for minimizing potential safety risks and identifying new therapeutic opportunities. nih.gov

Exploration of Unconventional Synthetic Methodologies for Complex Analogues

The synthesis of this compound and its analogues has traditionally relied on established organic chemistry techniques. beilstein-journals.org Future research could focus on exploring unconventional synthetic methodologies to create novel, structurally diverse this compound analogues with potentially improved pharmacological properties.

This includes:

Flow Chemistry: Adapting synthetic routes to continuous flow systems can offer advantages in terms of reaction control, safety, and scalability, potentially enabling the efficient production of complex this compound derivatives. nih.gov

Catalysis: Investigating novel catalytic systems, including transition metal-catalyzed cross-coupling reactions, ring-closing metathesis, and click chemistry, could provide more efficient and selective pathways for constructing complex chromen derivatives. nih.govmdpi.com

Natural Product-Inspired Synthesis: Given that this compound is a coumarin (B35378) derivative, a class of compounds often found in natural products, re-engineering natural product scaffolds or utilizing natural product-inspired synthetic strategies could lead to the discovery of compounds with interesting and unexpected biological activity. nih.govresearchgate.net

Combinatorial Chemistry: Developing combinatorial libraries of this compound analogues, allowing for the rapid synthesis and screening of a large number of compounds to explore chemical space and identify unique pharmacophores. openaccessjournals.com

Integration of Multi-Omics Data in Elucidating Comprehensive Mechanistic Pathways

To gain a holistic understanding of this compound's effects at a systems level, integrating multi-omics data (genomics, transcriptomics, proteomics, metabolomics) is a critical future direction. mdpi.comnih.govfrontiersin.org This approach can provide a comprehensive view of how this compound influences biological pathways and cellular processes.

Key areas of focus include:

Pathway Analysis: Utilizing multi-omics data to identify and map the complete set of biological pathways affected by this compound. This can reveal intricate network perturbations that are not evident from single-target studies. mdpi.comnih.gov

Biomarker Discovery: Identifying novel biomarkers of this compound's activity or response, which could be used for patient stratification in future studies or to monitor therapeutic effects.

Mechanism-Based Modeling: Developing mechanism-based models that integrate time-kill data with multi-omics responses to explain observed pharmacodynamic activity and identify biological mechanisms, such as those related to resistance or synergistic effects. nih.gov

Development of Advanced Analytical Techniques for Trace Analysis in Research Samples

Accurate and sensitive analytical techniques are essential for studying this compound's behavior in complex biological matrices and research samples. Future research should focus on developing and refining advanced methods for trace analysis.

This includes:

High-Resolution Mass Spectrometry (HRMS): Employing techniques such as liquid chromatography coupled with high-resolution electrospray ionization mass spectrometry (LC-ESI-HRMS) for sensitive and selective detection and quantification of this compound and its metabolites in various biological and environmental samples. nih.govcore.ac.ukscribd.com

Chromatographic Enhancements: Improving chromatographic separation techniques (e.g., ultra-high performance liquid chromatography, UHPLC) to enhance resolution and reduce analysis time for complex mixtures containing this compound.

Micro- and Nanofluidics: Exploring the application of micro- and nanofluidic devices for miniaturized and automated sample preparation and analysis, enabling high-throughput and low-volume trace analysis.

Imaging Mass Spectrometry: Utilizing techniques like MALDI-MS imaging to visualize the spatial distribution of this compound and its metabolites within tissues, providing insights into tissue-specific accumulation and metabolism.

Expansion of Theoretical and Computational Models for Predictive Research

Computational and theoretical models play a crucial role in accelerating drug discovery and understanding complex biological interactions. Expanding these models for this compound research can provide predictive insights and guide experimental studies. nih.govresearchgate.netijritcc.orgmdpi.com

Areas for development include:

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling: Developing and refining QSAR/QSPR models to predict the biological activity, physicochemical properties, and ADME (Absorption, Distribution, Metabolism, Excretion) profiles of novel this compound analogues based on their chemical structures. mdpi.com

Molecular Docking and Dynamics Simulations: Utilizing advanced molecular docking and molecular dynamics simulations to predict and analyze the binding modes, affinities, and stability of this compound and its derivatives with identified biological targets, including potential off-targets. ijritcc.orgmdpi.com

Network Pharmacology: Applying network pharmacology approaches to map this compound's interactions within biological networks, identifying key nodes and pathways that contribute to its therapeutic or off-target effects.

Artificial Intelligence and Machine Learning: Integrating AI and machine learning algorithms to analyze large datasets from multi-omics studies and screening efforts, enabling the identification of complex patterns and the prediction of novel this compound activities or adverse effects. ijritcc.orgmdpi.com

Physiologically Based Pharmacokinetic (PBPK) Modeling: Developing PBPK models to simulate the absorption, distribution, metabolism, and excretion of this compound in the body, which can help predict its concentration in different tissues and guide dosage optimization in research settings.

By pursuing these future research directions, a more complete and nuanced understanding of this compound's chemical and biological properties can be achieved, potentially leading to the discovery of new therapeutic applications or insights into its historical pharmacological actions.

Q & A

Q. What are the key structural features of Carbocromen, and how is it synthesized?

this compound (C₂₀H₂₇NO₅; CAS 804-10-4) is a benzopyran derivative with a 2-(diethylamino)ethyl group and an ethoxyacetate side chain. Its synthesis involves multi-step reactions: (1) condensation of ethyl acetoacetate with 2-diethylaminoethyl chloride to form a chromone intermediate, (2) esterification with gallic acid, and (3) cyclization and debromination. The hydrochloride salt (CAS 655-35-6) is commonly used for improved solubility. Structural characterization via NMR and mass spectrometry is critical to confirm purity .

Q. Which analytical methods are validated for detecting this compound in biological matrices?

Thin-layer chromatography (TLC) and gas chromatography (GC) are standard methods for qualitative identification. For quantitative analysis, high-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended. Sample preparation should include protein precipitation (e.g., acetonitrile) and solid-phase extraction to minimize matrix interference. Validation parameters (linearity, LOD, LOQ) must adhere to ICH guidelines .

Advanced Research Questions

Q. How does this compound mitigate drug-induced arrhythmias, and what preclinical models are suitable for studying this?

In anesthetized dogs, this compound (4 mg/kg bolus + 80 µg/kg/min IV) increased survival time from 37 ± 4 min to 64 ± 3 min during amitriptyline poisoning by reducing QT prolongation and stabilizing LV dP/dtmax. Conscious dog models are preferred for hemodynamic relevance, but anesthesia-induced vagal suppression must be controlled. Methodologically, continuous ECG monitoring and pressure-volume loop analysis are essential to assess conduction velocity and ventricular compliance .

Q. What explains the contradiction between this compound’s cardioprotective effects and its potential to induce coronary steal?

In patients with coronary artery disease, this compound increased coronary sinus flow by 30% during pacing-induced ischemia but exacerbated lactate and hypoxanthine efflux, suggesting coronary steal. This paradox arises from differential vasodilation in non-ischemic vs. stenotic vessels. Researchers should use paired hemodynamic-metabolic measurements (e.g., thermodilution for flow, mass spectrometry for metabolites) and stratify patients by stenosis severity to isolate steal mechanisms .

**How can researchers optimize experimental designs to evaluate this compound’s impact on myocardial metabolism?

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Carbocromen

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.